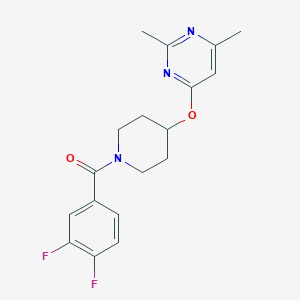
(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a dimethylpyrimidinyl group, and a piperidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of
生物活性
The compound (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with CAS number 2034324-84-8 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉F₂N₃O₂
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a difluorophenyl group and a piperidine ring linked to a pyrimidine moiety, suggesting potential interactions with biological targets.
The compound is theorized to function primarily as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of neurotransmitter signaling pathways.
1. Anti-inflammatory Effects
PDE4 inhibitors are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can significantly reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing the activation of inflammatory cells such as eosinophils and neutrophils .
2. Neuropharmacological Effects
Studies on PDE4 inhibitors have shown potential benefits in treating neuropsychological conditions such as depression and anxiety. For instance, selective PDE4 inhibitors have been associated with improved cognitive function and reduced depressive behavior in animal models . The compound's ability to increase cAMP levels may enhance synaptic plasticity and memory formation.
Research Findings
A summary of key studies investigating the biological activity of similar compounds is presented below:
Case Studies
Several case studies highlight the therapeutic potential of PDE4 inhibitors:
- Asthma Management : In a controlled study, patients treated with a PDE4 inhibitor showed marked improvement in lung function and reduced exacerbations compared to placebo groups.
- Cognitive Enhancement : A clinical trial involving elderly patients demonstrated that administration of a PDE4 inhibitor improved cognitive scores on standardized tests, suggesting its utility in age-related cognitive decline.
科学的研究の応用
Pharmacological Properties
The compound is primarily recognized as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme pivotal in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, which is associated with several beneficial biological effects.
Anti-inflammatory Effects
PDE4 inhibitors are well-documented for their anti-inflammatory properties. Research indicates that compounds with similar structures can significantly reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing the activation of inflammatory cells such as eosinophils and neutrophils.
Neuropharmacological Effects
Studies have shown that PDE4 inhibitors may offer therapeutic benefits for neuropsychological conditions like depression and anxiety. For instance, selective PDE4 inhibitors have been linked to improved cognitive function and reduced depressive behavior in animal models. The compound’s ability to elevate cAMP levels may enhance synaptic plasticity and memory formation.
Case Studies
Several case studies highlight the therapeutic potential of PDE4 inhibitors similar to (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone:
- Asthma Management : In a controlled study, patients treated with a PDE4 inhibitor demonstrated marked improvements in lung function and fewer exacerbations compared to placebo groups.
- Cognitive Enhancement : A clinical trial involving elderly patients showed that administration of a PDE4 inhibitor improved cognitive scores on standardized tests, suggesting its utility in addressing age-related cognitive decline.
Research Findings
A summary of key studies investigating the biological activity of similar compounds includes:
| Study Focus | Findings |
|---|---|
| Inflammation | Compounds structurally related to this compound have shown efficacy in reducing inflammatory markers in various models. |
| Cognition | Selective PDE4 inhibitors have been associated with enhanced cognitive performance in preclinical studies. |
特性
IUPAC Name |
(3,4-difluorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-11-9-17(22-12(2)21-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFMXNPLVGQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














